Cas no 117929-78-9 (Cyclopentaneacetic acid, α-methylene-)
Cyclopentaneacetic acid, α-methylene- Chemical and Physical Properties
Names and Identifiers
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- Cyclopentaneacetic acid, a-methylene-
- Cyclopentaneacetic acid, α-methylene-
- 2-cyclopentylprop-2-enoic acid
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- Inchi: 1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h7H,1-5H2,(H,9,10)
- InChI Key: LLUZKGXYRDEBAQ-UHFFFAOYSA-N
- SMILES: C(C1CCCC1)(=C)C(=O)O
Computed Properties
- Exact Mass: 140.083729621g/mol
- Monoisotopic Mass: 140.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 37.3Ų
Cyclopentaneacetic acid, α-methylene- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00992340-1g |
2-Cyclopentylprop-2-enoic acid |
117929-78-9 | 95% | 1g |
¥5089.0 | 2023-04-05 | |
| Enamine | EN300-1296544-0.05g |
2-cyclopentylprop-2-enoic acid |
117929-78-9 | 0.05g |
$864.0 | 2023-05-26 | ||
| Enamine | EN300-1296544-0.1g |
2-cyclopentylprop-2-enoic acid |
117929-78-9 | 0.1g |
$904.0 | 2023-05-26 | ||
| Enamine | EN300-1296544-0.25g |
2-cyclopentylprop-2-enoic acid |
117929-78-9 | 0.25g |
$946.0 | 2023-05-26 | ||
| Enamine | EN300-1296544-0.5g |
2-cyclopentylprop-2-enoic acid |
117929-78-9 | 0.5g |
$987.0 | 2023-05-26 | ||
| Enamine | EN300-1296544-1.0g |
2-cyclopentylprop-2-enoic acid |
117929-78-9 | 1g |
$1029.0 | 2023-05-26 | ||
| Enamine | EN300-1296544-2.5g |
2-cyclopentylprop-2-enoic acid |
117929-78-9 | 2.5g |
$2014.0 | 2023-05-26 | ||
| Enamine | EN300-1296544-5.0g |
2-cyclopentylprop-2-enoic acid |
117929-78-9 | 5g |
$2981.0 | 2023-05-26 | ||
| Enamine | EN300-1296544-10.0g |
2-cyclopentylprop-2-enoic acid |
117929-78-9 | 10g |
$4421.0 | 2023-05-26 | ||
| Enamine | EN300-1296544-50mg |
2-cyclopentylprop-2-enoic acid |
117929-78-9 | 95.0% | 50mg |
$245.0 | 2023-09-30 |
Cyclopentaneacetic acid, α-methylene- Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Cyclopentaneacetic acid, α-methylene-
Professional Introduction to Cyclopentaneacetic acid, α-methylene- (CAS No. 117929-78-9)
Cyclopentaneacetic acid, α-methylene-, with the CAS number 117929-78-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its cyclopentane ring and α-methylene functional group, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The structure of Cyclopentaneacetic acid, α-methylene- consists of a five-membered cyclopentane ring substituted with an acetic acid moiety at one position and a methylene group at another. This configuration imparts distinct reactivity patterns, making it a versatile building block for the synthesis of more complex molecules. The α-methylene group, in particular, is known for its ability to participate in various organic transformations, including Michael additions, aldol reactions, and Diels-Alder cycloadditions, which are pivotal in the construction of intricate molecular architectures.
In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds derived from cyclopentaneacetic acid derivatives. The cyclopentane ring itself is a common motif in biologically active molecules due to its ability to mimic the conformational flexibility of natural products. This structural feature has led to the exploration of Cyclopentaneacetic acid, α-methylene- as a precursor for drugs targeting various therapeutic areas, including inflammation, pain management, and neurodegenerative diseases.
One of the most compelling aspects of Cyclopentaneacetic acid, α-methylene- is its role in the development of novel synthetic methodologies. Researchers have leveraged its reactivity to develop efficient synthetic routes to complex natural products and drug candidates. For instance, recent studies have demonstrated the use of this compound in cross-coupling reactions that facilitate the introduction of aryl or vinyl groups into the cyclopentane ring. Such transformations have opened up new avenues for drug discovery by enabling the rapid assembly of structurally diverse molecules.
The α-methylene group in Cyclopentaneacetic acid, α-methylene- also serves as a key site for functionalization through transition metal-catalyzed reactions. Palladium and copper catalysts have been particularly effective in facilitating C-H activation and subsequent functionalization at this position. These advances have allowed chemists to introduce various substituents with high precision, leading to the synthesis of novel analogs with tailored biological activities. Such methodologies are crucial for optimizing drug candidates during preclinical development.
From a biochemical perspective, derivatives of Cyclopentaneacetic acid, α-methylene- have been investigated for their potential interactions with biological targets. The structural features of this compound suggest that it may interact with enzymes or receptors involved in metabolic pathways relevant to human health. Preliminary studies have indicated that certain derivatives exhibit inhibitory effects on enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are implicated in inflammatory responses. These findings underscore the compound's potential as a lead molecule for developing anti-inflammatory agents.
The synthesis of Cyclopentaneacetic acid, α-methylene- itself presents interesting challenges due to its strained cyclic structure and reactive functional groups. However, advances in synthetic organic chemistry have made it possible to access this compound in high yields and purity through multi-step processes involving palladium-catalyzed cross-coupling reactions and ring-forming steps. The development of these synthetic strategies has not only facilitated research but also laid the groundwork for large-scale production if needed.
In conclusion, Cyclopentaneacetic acid, α-methylene- (CAS No. 117929-78-9) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for synthesizing complex molecules. Furthermore, its biological relevance as a precursor for drug candidates targeting various diseases underscores its importance in medicinal chemistry. As research continues to uncover new synthetic methodologies and biological activities associated with this compound, its role in advancing chemical and pharmaceutical innovation is expected to grow even further.
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